molecular formula C10H12N2O2 B177218 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine CAS No. 123792-59-6

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine

Cat. No.: B177218
CAS No.: 123792-59-6
M. Wt: 192.21 g/mol
InChI Key: VWVCKAQKUQSCGW-UHFFFAOYSA-N
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Description

3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is a heterocyclic compound with the molecular formula C10H12N2O2 It is characterized by a seven-membered ring fused to a pyridine ring, with a nitro group at the 3-position

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways that 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine might affect

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine typically involves the nitration of 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: Oxidative reactions can further modify the structure, potentially leading to the formation of new functional groups or ring systems.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine: The reduced form of the nitro compound, with distinct properties and applications.

    3-nitro-5,6,7,8-tetrahydroquinoline: A structurally related compound with a six-membered ring fused to a pyridine ring.

Uniqueness

3-Nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine is unique due to its seven-membered ring structure and the presence of a nitro group, which imparts specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)9-6-8-4-2-1-3-5-10(8)11-7-9/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVCKAQKUQSCGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)N=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441027
Record name 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123792-59-6
Record name 3-nitro-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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